molecular formula C5H4N4O2 B3328118 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile CAS No. 42110-73-6

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Cat. No.: B3328118
CAS No.: 42110-73-6
M. Wt: 152.11 g/mol
InChI Key: VNQXHRFFZAPFJI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with a methyl group at position 1, a nitro group at position 4, and a cyano group at position 5

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile has several scientific research applications:

Future Directions

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, and investigating the biological activities of these compounds .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitro-3-oxobutanenitrile with hydrazine hydrate can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-Methyl-4-amino-1H-pyrazole-5-carbonitrile.

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: 1-Carboxy-4-nitro-1H-pyrazole-5-carbonitrile.

Comparison with Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole: Lacks the cyano group, which may affect its reactivity and applications.

    4-Nitro-1H-pyrazole-5-carbonitrile: Lacks the methyl group, which can influence its chemical properties and biological activity.

    1-Methyl-1H-pyrazole-5-carbonitrile:

Uniqueness: 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXHRFFZAPFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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